N-(2-methoxypyrimidin-5-yl)-3,4-dimethylbenzenesulfonamide
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Overview
Description
N-(2-methoxypyrimidin-5-yl)-3,4-dimethylbenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry. This compound features a pyrimidine ring substituted with a methoxy group at the 2-position and a benzenesulfonamide moiety with methyl groups at the 3 and 4 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxypyrimidin-5-yl)-3,4-dimethylbenzenesulfonamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a variety of methods, including the reaction of an amidine with a β-dicarbonyl compound under acidic or basic conditions.
Sulfonamide Formation: The final step involves the reaction of the methoxypyrimidine with 3,4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the desired sulfonamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxypyrimidin-5-yl)-3,4-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the sulfonamide group to an amine.
Substitution: The methoxy group on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
N-(2-methoxypyrimidin-5-yl)-3,4-dimethylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.
Medicine: Explored for its antimicrobial properties, as sulfonamides are known to inhibit bacterial growth.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-methoxypyrimidin-5-yl)-3,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase. By inhibiting this enzyme, the compound can prevent the synthesis of folic acid, which is essential for bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: Another sulfonamide with a similar mechanism of action but different substituents on the aromatic ring.
Sulfadiazine: A sulfonamide with a pyrimidine ring but without the methoxy group.
Uniqueness
N-(2-methoxypyrimidin-5-yl)-3,4-dimethylbenzenesulfonamide is unique due to the presence of both the methoxy group on the pyrimidine ring and the dimethyl substitution on the benzenesulfonamide moiety. These structural features may confer distinct biological activities and chemical reactivity compared to other sulfonamides.
Properties
IUPAC Name |
N-(2-methoxypyrimidin-5-yl)-3,4-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S/c1-9-4-5-12(6-10(9)2)20(17,18)16-11-7-14-13(19-3)15-8-11/h4-8,16H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOJJVWBOLMEISO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CN=C(N=C2)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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